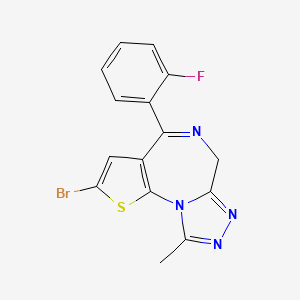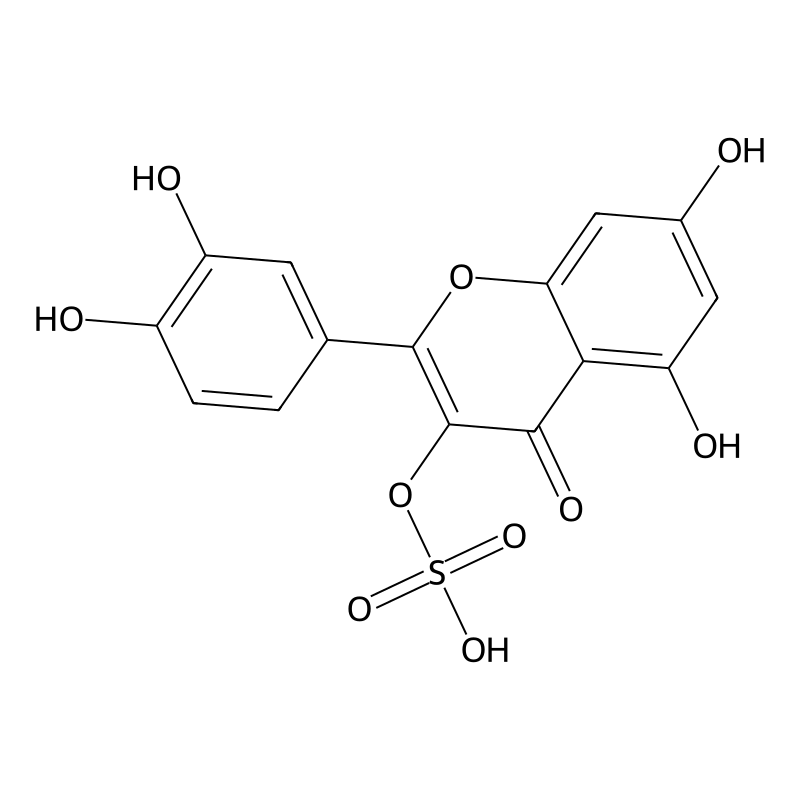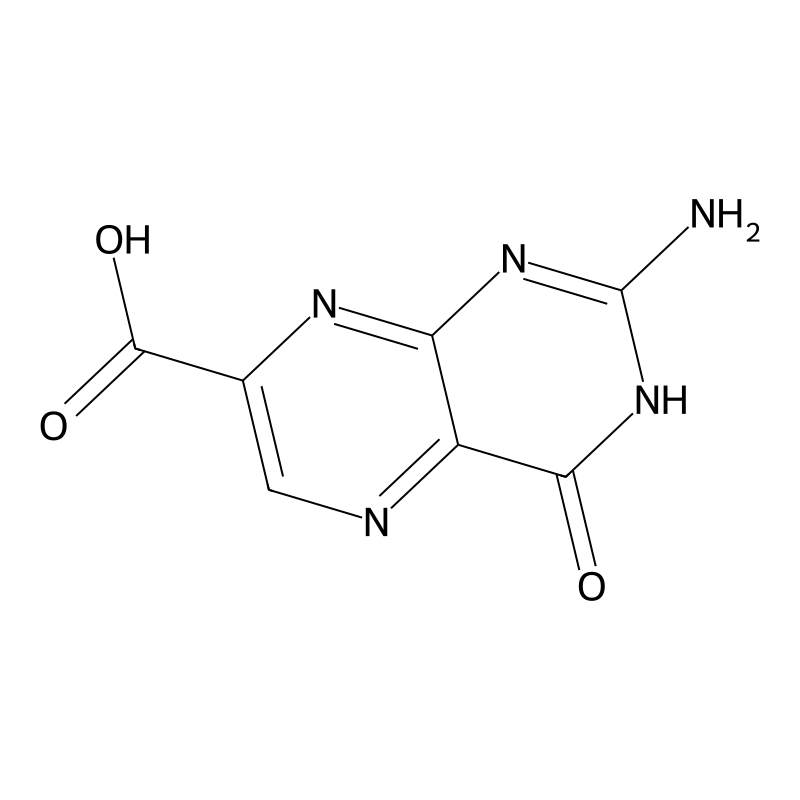2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, commonly known as Flubrotizolam, is a synthetic compound belonging to the thienotriazolodiazepine class. This class is structurally related to benzodiazepines, which are well-known for their sedative and anxiolytic properties. Flubrotizolam features a unique fused triazolodiazepine ring system with notable substituents: a bromine atom, a fluorophenyl group, and a methyl group. These structural characteristics likely influence its pharmacological activity and interaction with biological targets, particularly GABA-A receptors in the central nervous system .
As with other aspects, the mechanism of action of Flubrotizolam is not well understood due to the lack of scientific research. However, based on its structural similarity to benzodiazepines, it is likely to target GABA (gamma-Aminobutyric acid) receptors in the central nervous system, mimicking the effects of the inhibitory neurotransmitter GABA []. This would explain the potential sedative and anxiolytic effects observed with benzodiazepines.
Flubrotizolam is a triazolobenzodiazepine (TBZD) class drug. TBZDs are a subclass of benzodiazepines (BZDs), which are central nervous system (CNS) depressants. Flubrotizolam is a relatively new designer drug, first appearing in scientific literature around 2010 []. Due to its recent emergence, much of the available research on flubrotizolam is focused on its pharmacological properties and effects.
Pharmacological Properties
Flubrotizolam is a full agonist of the GABA-A receptor, similar to other BZDs []. GABA-A receptors are inhibitory receptors in the nervous system. When a substance binds to a GABA-A receptor, it increases the inhibitory effect of GABA, a neurotransmitter that helps regulate nerve impulses. This can lead to a variety of CNS depressant effects, including relaxation, sedation, and anxiolysis (anxiety relief) [].
Effects of Flubrotizolam
Studies have shown that flubrotizolam produces a number of pharmacological effects, including [, ]:
- Anxiolysis (anxiety relief)
- Sedation
- Hypnosis (sleep induction)
- Muscle relaxation
- Anticonvulsant effects
- Oxidation: This can modify functional groups within the benzodiazepine core. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can alter the oxidation state of the compound.
- Substitution: Halogenation reactions can introduce or replace functional groups on the molecule, often involving bromine or fluorine gas under controlled conditions .
The major products and pathways resulting from these reactions depend on specific conditions and reagents used during synthesis.
The synthesis of Flubrotizolam typically involves several key steps:
- Formation of the Thieno Ring: This involves cyclization of appropriate precursors.
- Introduction of the Triazolo Ring: Achieved through reactions with nitrogen-containing reagents.
- Bromination and Fluorination: The final steps incorporate bromine and fluorine into the structure to produce the desired compound .
Due to its status as a designer drug, detailed synthetic methodologies are not widely published or accessible.
Flubrotizolam's primary applications are within the realm of psychoactive substances. It is used recreationally for its sedative effects but lacks formal clinical approval for therapeutic use due to insufficient research on its safety and efficacy. Its structural similarity to established benzodiazepines suggests potential applications in anxiety management and sedation .
While comprehensive interaction studies specifically focusing on Flubrotizolam are scarce, it is anticipated that its interactions mirror those of traditional benzodiazepines due to shared mechanisms targeting GABA-A receptors. Further research is necessary to elucidate its pharmacokinetics and potential interactions with other medications or substances.
Flubrotizolam belongs to a broader class of compounds known as thienotriazolodiazepines and shares similarities with several other benzodiazepine derivatives. Below are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Flubromazolam | 8-bromo-6-(2-fluorophenyl) | Known for heavy hypnosis and long-lasting amnesia |
| Clonazolam | 6-(2-chlorophenyl)-1-methyl-8-nitro | Reported to be more potent than alprazolam |
| Deschloroetizolam | 2-Ethyl-9-methyl-4-phenyl | Part of thienodiazepine class; stimulates GABA-A |
| Meclonazepam | 5-(2-chlorophenyl)-3-methyl-7-nitro | Has anti-parasitic effects alongside sedative properties |
Flubrotizolam’s unique combination of bromination and fluorination sets it apart from these compounds, potentially influencing its pharmacological profile and effects .








